molecular formula C15H20ClNO2 B1364219 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 376371-15-2

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No. B1364219
CAS RN: 376371-15-2
M. Wt: 281.78 g/mol
InChI Key: URNUWVIPNDXJGL-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a chemical compound with a wide range of applications in the scientific research and laboratory fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and is a chloro-substituted ethanone. The compound has a wide range of uses due to its unique properties and structure. It is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the study of the biochemical and physiological effects of certain drugs. In

Scientific Research Applications

Antiproliferative Activities

  • Compounds structurally related to 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone have been evaluated for their antiproliferative activities. One such compound demonstrated potent effects against several cancer cell lines, including HeLa, SKHep1, and CE81T, by inducing cell-cycle arrest and leading to cell death (Chen et al., 2008).

Synthesis and Characterization

  • The synthesis and characterization of related compounds have been extensively studied. These compounds serve as intermediates for the formation of more complex chemical structures with potential applications in various fields, such as medicinal chemistry (Manoj & Prasad, 2010).

Formation of Fused Chloro-Substituted Compounds

  • Research has demonstrated the ability to form novel fused chloro-substituted compounds from related chloroacetamide derivatives. These chemical transformations are significant for the development of new pharmacologically active compounds (Bremner & Jaturonrusmee, 1990).

Catalytic Behavior in Ethylene Reactivity

  • Derivatives of this compound have been used to prepare catalysts for ethylene reactivity. These findings are vital for understanding and improving industrial catalytic processes (Sun et al., 2007).

Regioselective O-Alkylation

  • Studies have shown that compounds similar to this compound can undergo regioselective O-alkylation, an important reaction in organic synthesis and drug development (Gund et al., 2012).

properties

IUPAC Name

2-chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-7,10H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNUWVIPNDXJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389777
Record name 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

376371-15-2
Record name 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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